Einecs 222-113-6

Description

EINECS numbers are unique identifiers for chemicals marketed in the EU before 1981, but the lack of direct references to this compound in the evidence prevents a definitive identification of its chemical structure, properties, or applications .

Properties

CAS No. |

3351-67-5 |

|---|---|

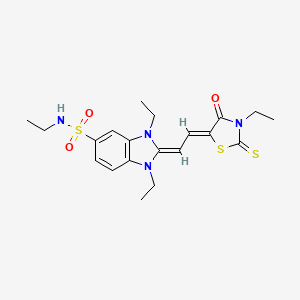

Molecular Formula |

C20H26N4O3S3 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |

InChI |

InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |

InChI Key |

SKJNKTWERCCKDZ-WHYMJUELSA-N |

Isomeric SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Silicon dioxide can be synthesized through several methods, including:

Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.

Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.

Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.

Industrial Production Methods

In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.

Chemical Reactions Analysis

Types of Reactions

Silicon dioxide undergoes various chemical reactions, including:

Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.

Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.

Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.

Common Reagents and Conditions

Oxidation: Requires oxygen and high temperatures.

Reduction: Requires reducing agents like carbon or magnesium and high temperatures.

Substitution: Requires hydrofluoric acid and ambient conditions.

Major Products

Oxidation: Silicon tetrafluoride.

Reduction: Silicon and carbon dioxide.

Substitution: Silicon tetrafluoride and water.

Scientific Research Applications

Silicon dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in chromatography.

Biology: Used in the preparation of biosensors and as a component in drug delivery systems.

Medicine: Used in dental materials and as a component in medical implants.

Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.

Mechanism of Action

Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.

Comparison with Similar Compounds

Challenges in Comparative Analysis

Missing Chemical Identity

- For example, lists numerous EINECS entries but omits 222-113-6, while provides a generic template for chemical data without specifics .

- Without the compound’s identity, structural comparisons (e.g., substituents, metal centers) or functional comparisons (e.g., industrial uses, toxicity) cannot be performed.

Insufficient Methodological Frameworks

Recommendations for Further Research

To address these limitations, the following steps are advised:

Consult Specialized Databases

- Access the ECHA CHEM database (https://echa.europa.eu/ ) or PubChem to retrieve the chemical name, structure, and properties associated with Einecs 222-113-6 .

- Use the Tanimoto similarity index (as described in ) to identify structurally analogous compounds from large chemical inventories .

Comparative Parameters

If the compound’s identity were known, a comparison could include:

| Parameter | Example Metrics |

|---|---|

| Structural Similarity | Functional groups, molecular weight, stereochemistry |

| Functional Similarity | Industrial applications (e.g., catalysts, surfactants) |

| Physicochemical Data | Melting/boiling points, solubility, reactivity |

| Toxicity/Regulatory | LD50, ECHA hazard classifications, REACH compliance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.